molecular formula C4H3ClN2 B092835 4-Chloropyridazine CAS No. 17180-92-6

4-Chloropyridazine

Cat. No.: B092835
CAS No.: 17180-92-6
M. Wt: 114.53 g/mol
InChI Key: VQRJGGJXFXWQRJ-UHFFFAOYSA-N
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Description

4-Chloropyridazine is a heterocyclic organic compound that belongs to the pyridazine family. Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms. The presence of a chlorine atom at the fourth position of the pyridazine ring gives this compound its unique chemical properties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Scientific Research Applications

4-Chloropyridazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: Studies have shown its potential as an antimicrobial and anticancer agent.

    Medicine: this compound derivatives are being explored for their therapeutic potential in treating various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Safety and Hazards

The safety data sheet for 4-Chloropyridazine hydrochloride indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is advised to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .

Future Directions

The future directions in the field of 4-Chloropyridazine research involve the design of hybrid compounds for novel biological activity . For instance, a novel series of 4-chloropyridazinoxyphenyl conjugates were designed as potential anticancer agents . The main directions in this field are the hybridization of scaffolds, the hybrid-pharmacophore approach, and the analogue-based drug design of 4-thiazolidinone cores with early approved drugs, natural compounds, and privileged heterocyclic scaffolds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloropyridazine can be synthesized through several methods. One common approach involves the reaction of pyridazine with phosphorus oxychloride. This reaction typically requires heating and results in the substitution of a hydrogen atom with a chlorine atom at the fourth position of the pyridazine ring .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and controlled conditions to ensure high yield and purity. The reaction with phosphorus oxychloride is scaled up, and the process is optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Chloropyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    Pyridazine: The parent compound without the chlorine substituent.

    4-Bromopyridazine: Similar structure with a bromine atom instead of chlorine.

    4-Fluoropyridazine: Contains a fluorine atom at the fourth position.

Uniqueness of 4-Chloropyridazine: this compound is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chlorine atom can influence the compound’s electronic properties, making it more reactive in certain chemical reactions and potentially enhancing its biological efficacy .

Properties

IUPAC Name

4-chloropyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2/c5-4-1-2-6-7-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQRJGGJXFXWQRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90601424
Record name 4-Chloropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90601424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17180-92-6
Record name 4-Chloropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90601424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How reactive is 4-chloropyridazine compared to other chlorinated diazabenzene isomers, and what influences this reactivity?

A1: this compound exhibits a reactivity profile consistent with predictions based on kinetic data from the pyridine series, assuming independent activation by each nitrogen atom within the heterocyclic ring []. Studies comparing the reactivity of various monochlorodiazabenzenes with p-nitrophenoxide ion revealed that this compound displays lower reactivity than both 2-chloropyrimidine and 2-chloropyrazine but higher reactivity than 3-chloropyridazine []. This reactivity order aligns with the influence of the second nitrogen atom's position on the nucleophilic aromatic substitution reaction, where the activating effect of the nitrogen is more pronounced when positioned ortho or para to the chlorine atom [].

Q2: Can this compound be used as a building block for synthesizing other compounds?

A2: Yes, this compound serves as a versatile starting material in organic synthesis. For example, it can be utilized to synthesize 4-azidopyridazine 1-oxide, a compound with potential biological activity []. This synthesis involves reacting this compound 1-oxide with sodium azide []. Additionally, this compound-3-carbonyl chloride can undergo cyclocondensation reactions with enamines, leading to the formation of diverse heterocyclic compounds []. This reaction highlights the utility of this compound derivatives in constructing complex molecular structures.

Q3: Are there any known applications of this compound derivatives in medicinal chemistry?

A3: While the provided research doesn't delve into specific pharmaceutical applications of this compound itself, it highlights its use in synthesizing potentially bioactive compounds. The synthesis of 4-(3-cyano-1-triazeno) pyridazine 1-oxides and related compounds, achieved by treating the corresponding azides with potassium cyanide followed by acidification, exemplifies this []. This synthesis method allows for the introduction of various substituents, potentially leading to compounds with desired biological activities. Furthermore, the synthesis of acetamides containing pyridazinones, specifically 2-ten-butyl-5-[(N-alkyl or N,N-dialkyl acetamide) epoxy]-4-chloropyridazine-3(2/7)-one, and their subsequent evaluation for insecticidal activity demonstrates the potential of this compound derivatives in medicinal chemistry and agriculture [].

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